Cas no 1154740-68-7 (5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine)

5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine is a boronic ester derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane moiety enhances shelf life and handling, while the chloro-substituted benzoxazine core provides versatility in further functionalization. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where its reactivity enables efficient construction of complex heterocyclic scaffolds. The tetramethyl substitution on the boronate group improves solubility in organic solvents, facilitating reaction conditions. Its high purity and consistent performance make it a reliable choice for research and industrial applications requiring precise C-C bond formation.
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine structure
1154740-68-7 structure
Product Name:5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
CAS No:1154740-68-7
MF:C14H19BClNO3
MW:295.569563150406
CID:2145055
Update Time:2025-05-24

5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
    • GWKYJFILHVNGEL-UHFFFAOYSA-N
    • (5-Chloro-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)boronic acid pinacol ester
    • 5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
    • Inchi: 1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-12(11(9)16)17-7-8-18-10/h5-6,17H,7-8H2,1-4H3
    • InChI Key: GWKYJFILHVNGEL-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=CC=C1B1OC(C)(C)C(C)(C)O1)OCCN2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 363
  • Topological Polar Surface Area: 39.7

5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019100745-1g
(5-Chloro-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)boronic acid pinacol ester
1154740-68-7 95%
1g
$820.12 2023-09-04
Chemenu
CM205191-1g
5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
1154740-68-7 95%
1g
$1170 2023-11-24
eNovation Chemicals LLC
Y1259940-250mg
5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
1154740-68-7 95%
250mg
$645 2024-06-07
Chemenu
CM205191-1g
5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
1154740-68-7 95%
1g
$771 2021-08-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10761-100MG
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
1154740-68-7 95%
100MG
¥ 1,300.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10761-250MG
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
1154740-68-7 95%
250MG
¥ 2,079.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10761-500MG
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
1154740-68-7 95%
500MG
¥ 3,465.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10761-1G
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
1154740-68-7 95%
1g
¥ 5,194.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10761-5G
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
1154740-68-7 95%
5g
¥ 15,582.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10761-10G
5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
1154740-68-7 95%
10g
¥ 25,971.00 2023-04-06

5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1154740-68-7)5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
Order Number:A1031005
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:45
Price ($):3521.0
Email:sales@amadischem.com

5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine Related Literature

Additional information on 5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine

Introduction to 5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine (CAS No. 1154740-68-7)

5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine, with the CAS number 1154740-68-7, is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features and its potential applications in various chemical and biological processes. The presence of a boronic acid derivative and a chlorinated benzene ring makes it an attractive candidate for a wide range of reactions and biological studies.

The boronic acid moiety in this compound is particularly noteworthy due to its reactivity and utility in Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. The ability to introduce aryl or vinyl groups into a molecule through these couplings has revolutionized synthetic chemistry and has been instrumental in the development of numerous drugs and advanced materials.

The chlorine substituent on the benzene ring adds further versatility to the molecule. Chlorine atoms can be readily converted into other functional groups through various chemical transformations, such as nucleophilic substitution or elimination reactions. This property makes 5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine a valuable intermediate in the synthesis of more complex molecules with diverse functionalities.

In the context of medicinal chemistry, this compound has shown promise as a lead structure for drug discovery. Recent studies have explored its potential as a scaffold for the development of new therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry highlighted the use of this compound as a starting point for the synthesis of novel anti-cancer agents. The unique combination of the boronic acid and chlorinated benzene ring provides a platform for the introduction of bioactive moieties that can target specific cellular pathways involved in cancer progression.

Beyond cancer research, this compound has also been investigated for its potential in other therapeutic areas. Studies have shown that derivatives of 5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine can exhibit anti-inflammatory properties. These properties are attributed to the ability of the molecule to modulate key signaling pathways involved in inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs that could offer improved efficacy and reduced side effects compared to existing treatments.

The structural flexibility of this compound also allows for its use in combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify those with desired biological activities. By using 5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine as a building block, researchers can generate a diverse array of derivatives that can be tested for various biological activities. This approach has been particularly useful in identifying lead compounds for drug discovery programs targeting diseases such as Alzheimer's disease and diabetes.

In addition to its applications in drug discovery and combinatorial chemistry, this compound has also found use in materials science. The boronic acid functionality can be utilized to create boron-containing polymers with unique properties. These polymers have applications in areas such as drug delivery systems and advanced materials for electronic devices. The ability to fine-tune the properties of these polymers by modifying the structure of the starting compound makes it an attractive option for researchers working on next-generation materials.

The synthesis of 5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For example, green chemistry approaches that minimize waste and reduce energy consumption have been developed to synthesize this compound on both laboratory and industrial scales.

In conclusion, 5-Chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine (CAS No. 1154740-68-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of chemical and biological processes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1154740-68-7)5-chloro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
A1031005
Purity:99%
Quantity:10g
Price ($):3521.0
Email